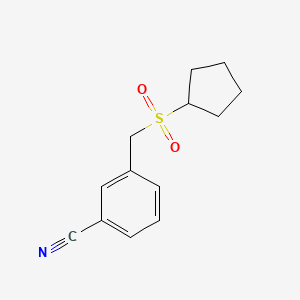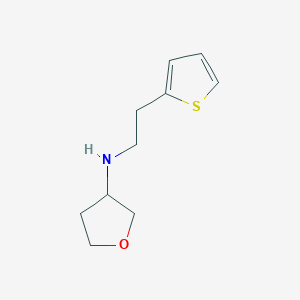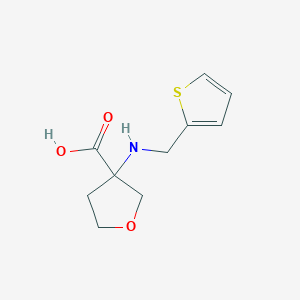
3-(Cyclopentylsulfonylmethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopentylsulfonylmethyl)benzonitrile (CPM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 295.4 g/mol.
Mechanism of Action
3-(Cyclopentylsulfonylmethyl)benzonitrile acts as a competitive inhibitor of enzymes that bind to benzonitrile derivatives. It binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. 3-(Cyclopentylsulfonylmethyl)benzonitrile has been shown to inhibit the activity of various enzymes, including cytochrome P450 and monoamine oxidase.
Biochemical and Physiological Effects
3-(Cyclopentylsulfonylmethyl)benzonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter release. 3-(Cyclopentylsulfonylmethyl)benzonitrile has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases, including cancer and neurological disorders.
Advantages and Limitations for Lab Experiments
3-(Cyclopentylsulfonylmethyl)benzonitrile has several advantages for use in lab experiments, including its high purity, solubility, and stability. However, 3-(Cyclopentylsulfonylmethyl)benzonitrile has some limitations, including its potential toxicity and its limited availability. Researchers must take precautions when handling 3-(Cyclopentylsulfonylmethyl)benzonitrile and use it in accordance with safety guidelines.
Future Directions
There are several future directions for the research and development of 3-(Cyclopentylsulfonylmethyl)benzonitrile. One potential direction is the development of new drugs based on 3-(Cyclopentylsulfonylmethyl)benzonitrile for the treatment of cancer and neurological disorders. Another potential direction is the use of 3-(Cyclopentylsulfonylmethyl)benzonitrile as a tool for the study of G protein-coupled receptors and other enzymes. Furthermore, the synthesis of 3-(Cyclopentylsulfonylmethyl)benzonitrile can be optimized to produce higher yields and purity, making it more accessible for research purposes.
Conclusion
In conclusion, 3-(Cyclopentylsulfonylmethyl)benzonitrile is a chemical compound with significant potential for scientific research applications. Its synthesis method has been optimized to produce high yields with minimal impurities, and it has been used in various research applications, including as a fluorescent probe, enzyme inhibitor, and ligand for G protein-coupled receptors. 3-(Cyclopentylsulfonylmethyl)benzonitrile has various biochemical and physiological effects, including anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases. While 3-(Cyclopentylsulfonylmethyl)benzonitrile has some limitations, its potential for use in lab experiments and future directions for research make it an exciting area of study.
Synthesis Methods
3-(Cyclopentylsulfonylmethyl)benzonitrile can be synthesized through a multistep reaction process that involves the reaction of 3-(chloromethyl)benzonitrile with cyclopentylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to obtain 3-(Cyclopentylsulfonylmethyl)benzonitrile. The synthesis of 3-(Cyclopentylsulfonylmethyl)benzonitrile has been optimized to produce high yields with minimal impurities.
Scientific Research Applications
3-(Cyclopentylsulfonylmethyl)benzonitrile has been used in various research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a substrate for the development of new enzyme inhibitors, and as a ligand for the study of G protein-coupled receptors. 3-(Cyclopentylsulfonylmethyl)benzonitrile has also been used as a tool for the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
3-(cyclopentylsulfonylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c14-9-11-4-3-5-12(8-11)10-17(15,16)13-6-1-2-7-13/h3-5,8,13H,1-2,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLYXGKOFYKZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)








![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)

![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)